3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a heterocyclic system known for its pharmacological relevance. Key structural elements include:
- Sulfanyl linkage: A methylene sulfanyl bridge (-SCH2-) connects the triazolo-pyridine core to a 3,4-difluorophenyl carbamoyl group.
- Fluorinated aromatic rings: Both the 3,4-difluorophenyl and 3-fluorophenyl moieties contribute to lipophilicity and metabolic stability.
The compound’s design suggests targeting enzyme active sites or receptors sensitive to fluorinated aromatic systems and amide functionalities, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
3-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O2S/c22-13-2-1-3-14(8-13)26-20(31)12-4-7-18-27-28-21(29(18)10-12)32-11-19(30)25-15-5-6-16(23)17(24)9-15/h1-10H,11H2,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKAYWSZUQGKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the fluorophenyl and difluorophenyl groups. The final step involves the formation of the carbamoyl and sulfanyl linkages under controlled conditions. Industrial production methods may involve the use of automated synthesizers and high-throughput screening to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups using reagents like sodium methoxide.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
Structural Features
The compound features a triazole ring fused with a pyridine moiety, which is critical for its biological activity. The presence of fluorine atoms enhances lipophilicity and bioavailability, making it an interesting candidate for drug development.
Antimicrobial Activity
- Mechanism of Action : Triazoles disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis, leading to cell death. This mechanism is crucial for the development of antifungal agents.
- Case Studies :
- A study demonstrated that triazole derivatives exhibited significant activity against various fungal strains, including Candida albicans and Aspergillus fumigatus .
- Another research highlighted the antibacterial properties of triazole derivatives against Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .
Anticancer Potential
- Targeting Cancer Cells : The compound has shown promise in targeting specific cancer cell lines by inducing apoptosis through various pathways.
- Research Findings :
Neuroprotective Effects
Research has also pointed to the neuroprotective capabilities of triazoles. They are believed to modulate neurotransmitter systems and exhibit antioxidant properties, which can be beneficial in treating neurodegenerative diseases .
Comparative Analysis of Triazole Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| 3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | High | High | Moderate |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The fluorophenyl groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison
Research Findings and Implications
- Core Heterocycles : Triazolo-pyridines (target) vs. triazolo-pyridazines or furo-pyridines influence electronic density and binding interactions.
- Fluorination : 3,4-Difluorophenyl and 3-fluorophenyl groups (target) balance lipophilicity and metabolic resistance, similar to pesticidal diflubenzuron .
- Synthetic Strategies : Isocyanate coupling () and palladium-catalyzed cross-coupling () are viable for introducing fluorinated/amide groups.
Limitations : Biological data for the target compound are absent in the evidence, necessitating further experimental validation.
Biological Activity
The compound 3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic molecule that belongs to the class of 1,2,4-triazoles. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₅F₃N₄O₂S
- Molecular Weight : 388.45 g/mol
Structural Characteristics
The compound features a triazole ring fused with a pyridine moiety, which is known for enhancing biological activity through improved interaction with biological targets. The presence of fluorine atoms in the structure is also significant as fluorinated compounds often exhibit altered pharmacokinetic properties and enhanced metabolic stability.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. A review highlighted that various triazole derivatives demonstrated significant activity against a range of pathogens:
- Bacterial Strains : Compounds similar to the target molecule have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 µg/mL .
- Fungal Strains : The triazole derivatives have also been effective against fungi such as Candida albicans and Aspergillus fumigatus, with some compounds exhibiting MIC values lower than standard antifungal agents like fluconazole .
Anticancer Activity
The triazole framework has been associated with anticancer properties. Studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific enzymes involved in DNA replication and repair, leading to increased cell death in tumor cells .
- Case Studies : In vitro studies have demonstrated that derivatives similar to the target compound can significantly reduce cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC₅₀ values in the low micromolar range .
Anti-inflammatory Activity
Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Triazoles have been noted for their anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Compounds within this class have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .
- Potential Applications : Given their dual action as both anti-inflammatory and anticancer agents, these compounds could be particularly useful in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity and bioavailability |
| Alteration of Sulfur Group | Modifies interaction with biological targets |
| Variation in Amide Substituents | Influences binding affinity to enzymes |
These modifications can significantly impact the pharmacological profile of the compound, guiding future synthetic efforts aimed at enhancing efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
